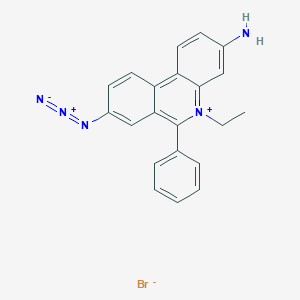
溴化乙锭单叠氮化物
描述
Ethidium monoazide bromide is a fluorescent photoaffinity label that binds covalently to nucleic acids after photolysis. It is primarily used to differentiate between live and dead cells in various biological samples. The compound is particularly useful in molecular biology for its ability to selectively label dead cells, making it an essential tool in viability PCR, fluorescent microscopy, and flow cytometry .
科学研究应用
Ethidium monoazide bromide has a wide range of applications in scientific research:
作用机制
Target of Action
Ethidium Monoazide Bromide (EMA) primarily targets nucleic acids , both in solution and in cells that have compromised membranes . It is a fluorescent photoaffinity label that, after photolysis, binds covalently to nucleic acids .
Mode of Action
EMA is a photoactive stain that covalently binds to nucleic acids in solution and in cells with damaged membranes . After photolysis, EMA binds covalently to nucleic acids . The fluorescence of EMA is weak, but the intensity increases approximately 15-fold on binding to DNA .
Biochemical Pathways
It is known that ema can be used to footprint drug binding sites on dna, detect non-viable cells, identify ethidium binding sites on dna and trna, and selectively inactivate gene expression .
Pharmacokinetics
It is known that ema is relatively impermeant to live cells, selectively binding dna in dead cells .
Result of Action
The action of EMA results in the covalent binding of the compound to the nucleic acids of cells with compromised membranes . This binding enhances the fluorescence intensity of EMA, making it a useful tool for identifying non-viable cells .
Action Environment
The action of EMA is influenced by light, as photolysis is required for EMA to bind covalently to nucleic acids . Furthermore, EMA is relatively impermeant to live cells, suggesting that the integrity of the cell membrane can influence the action of EMA .
生化分析
Biochemical Properties
Ethidium monoazide bromide plays a crucial role in biochemical reactions by selectively binding to nucleic acids in cells with compromised membranes. This interaction occurs after the compound is photoactivated, leading to covalent binding with DNA. The fluorescence of ethidium monoazide bromide is weak initially but increases significantly upon binding to DNA, with excitation/emission maxima of approximately 504/600 nm . This property makes it useful for applications such as cell viability assays and the identification of drug binding sites on DNA .
Cellular Effects
Ethidium monoazide bromide affects various types of cells and cellular processes. It selectively labels DNA in dead cells within a mixed population of live and dead cells, as it is relatively impermeant to live cells . This selective labeling allows researchers to distinguish between viable and non-viable cells, which is particularly useful in studies involving cell viability, proliferation, and function . The compound’s interaction with DNA can influence cell signaling pathways, gene expression, and cellular metabolism by preventing the amplification of DNA from dead cells during PCR .
Molecular Mechanism
The molecular mechanism of ethidium monoazide bromide involves its photoactivation and subsequent covalent binding to nucleic acids. Upon exposure to light, the compound becomes a fluorescent DNA stain that binds covalently to DNA in cells with compromised membranes . This binding prevents the amplification of DNA from dead cells during PCR, allowing for the selective detection of viable cells . The compound’s ability to intercalate within DNA molecules and form covalent bonds upon photoactivation is central to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethidium monoazide bromide can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that ethidium monoazide bromide can cause a delay in DNA amplification from dead bacteria during real-time PCR, and its concentration must be carefully controlled to avoid affecting live bacteria . The compound’s stability and effectiveness can be influenced by environmental factors such as temperature and light exposure .
Dosage Effects in Animal Models
The effects of ethidium monoazide bromide vary with different dosages in animal models. Higher concentrations of the compound can suppress DNA amplification from dead bacteria, but excessive doses may also affect live bacteria . Studies have shown that a low-dose double treatment with ethidium monoazide bromide can effectively distinguish between live and dead cells without adversely affecting viable cells . High doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage for specific applications .
Metabolic Pathways
Ethidium monoazide bromide is involved in metabolic pathways related to nucleic acid interactions. The compound interacts with enzymes and cofactors that facilitate its binding to DNA. Its ability to intercalate within DNA molecules and form covalent bonds upon photoactivation can affect metabolic flux and metabolite levels in cells . The compound’s interactions with nucleic acids are central to its role in metabolic pathways .
Transport and Distribution
Within cells and tissues, ethidium monoazide bromide is transported and distributed based on its interactions with nucleic acids. The compound is relatively impermeant to live cells, allowing it to selectively label DNA in dead cells . This selective labeling influences its localization and accumulation within cells, making it a valuable tool for studying cell viability and function . The compound’s transport and distribution are influenced by factors such as cell membrane integrity and photoactivation .
Subcellular Localization
Ethidium monoazide bromide is primarily localized to the nucleus and nucleic acids within cells . Its subcellular localization is influenced by its ability to bind covalently to DNA upon photoactivation. This targeting to specific compartments or organelles is essential for its function as a fluorescent DNA stain . The compound’s localization to the nucleus and its interactions with nucleic acids are critical for its role in differentiating between live and dead cells .
准备方法
Synthetic Routes and Reaction Conditions: Ethidium monoazide bromide is synthesized through a multi-step process involving the reaction of ethidium bromide with sodium azide. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the azide group. The final product is purified using high-performance liquid chromatography to achieve a purity of ≥95% .
Industrial Production Methods: In industrial settings, the production of ethidium monoazide bromide involves large-scale synthesis using automated reactors and stringent quality control measures. The compound is produced in bulk, followed by purification and packaging under sterile conditions to maintain its efficacy and stability .
化学反应分析
Types of Reactions: Ethidium monoazide bromide primarily undergoes photolysis, where exposure to light activates the azide group, allowing it to form covalent bonds with nucleic acids. This reaction is crucial for its application in labeling dead cells .
Common Reagents and Conditions:
Reagents: Sodium azide, ethidium bromide, aqueous solvents.
Conditions: Controlled temperature, pH, and light exposure for photolysis.
Major Products: The major product of the photolysis reaction is a covalently bound complex of ethidium monoazide bromide with nucleic acids, which exhibits enhanced fluorescence .
相似化合物的比较
- Propidium monoazide
- Ethidium bromide
- Acridine orange
Ethidium monoazide bromide stands out due to its high specificity and enhanced fluorescence upon binding to nucleic acids, making it a valuable tool in various scientific and industrial applications .
属性
IUPAC Name |
8-azido-5-ethyl-6-phenylphenanthridin-5-ium-3-amine;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5.BrH/c1-2-26-20-12-15(22)8-10-18(20)17-11-9-16(24-25-23)13-19(17)21(26)14-6-4-3-5-7-14;/h3-13,22H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUXAYLZEGLXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69498-50-6 (Parent) | |
| Record name | Phenanthridinium, 3-amino-8-azido-5-ethyl-6-phenyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58880-05-0 | |
| Record name | Ethidium monoazide bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58880-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenanthridinium, 3-amino-8-azido-5-ethyl-6-phenyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


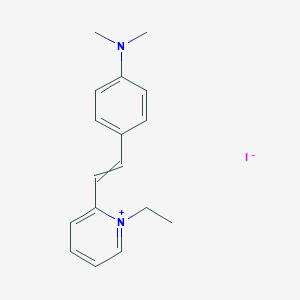
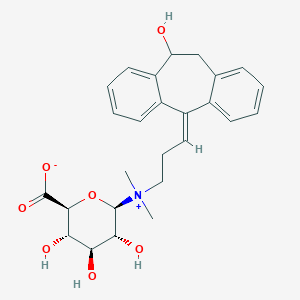

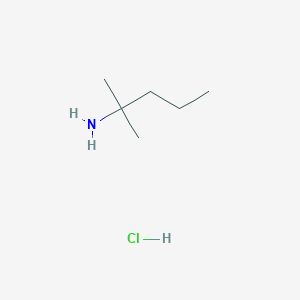
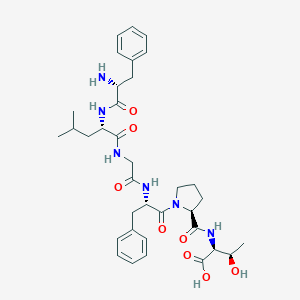
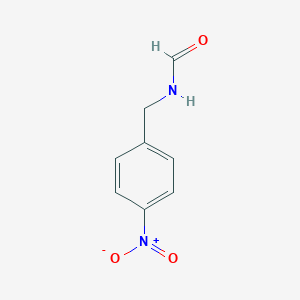
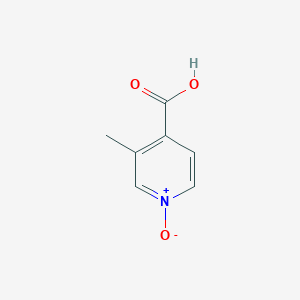
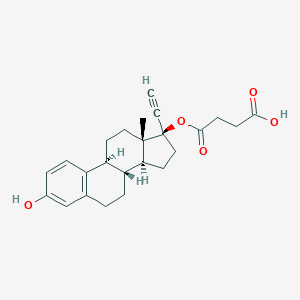
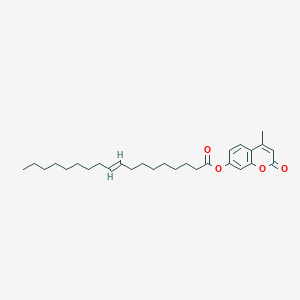
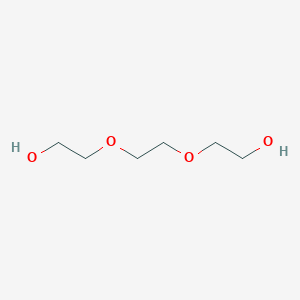
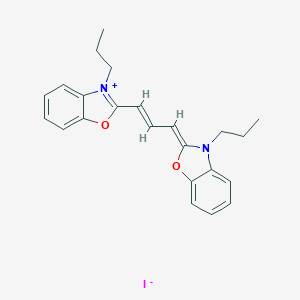
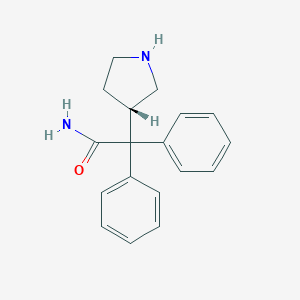
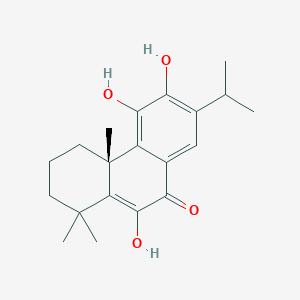
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)
